molecular formula C6H12ClNO B019539 Azepan-4-one hydrochloride CAS No. 50492-22-3

Azepan-4-one hydrochloride

Cat. No. B019539
CAS RN: 50492-22-3
M. Wt: 149.62 g/mol
InChI Key: WFTRLIZPJMFJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772301B2

Procedure details

A solution of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (0.9 g, 3.16 mmol, 1 equiv) in aq. HCl (30 mL, 4N) was stirred at reflux for 7 h. The reaction mixture was then concentrated to give the desired product, which was directly used for the next step without further purification. MS (ESI): 114 (MH+).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5][CH2:4][CH:3]1C(OCC)=O.[ClH:21]>>[ClH:21].[NH:6]1[CH2:5][CH2:4][CH2:3][C:2](=[O:1])[CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
O=C1C(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CCC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.